molecular formula C11H12ClNO2S B1375652 Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 383675-06-7

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride

Cat. No.: B1375652
CAS No.: 383675-06-7
M. Wt: 257.74 g/mol
InChI Key: FYOHZTNBIRTITI-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring system. Its molecular formula is C₁₁H₁₂ClNO₂S , with a molar mass of 257.73 g/mol. Key identifiers include:

Property Value
CAS Registry Number 383675-06-7
EC Number 844-215-5
IUPAC Name Ethyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride
Synonyms SCHEMBL6983330, NE18164, Ethyl 5-aminobenzo[b]thiophene-2-carboxylate HCl

The structure features:

  • A benzothiophene core (fused benzene and thiophene rings).
  • An ethyl ester at position 2.
  • An amino group at position 5.
  • A hydrochloride salt enhancing solubility.

Historical Context in Heterocyclic Chemistry

Benzothiophenes emerged as critical scaffolds in the mid-20th century, with early studies focusing on their electronic properties and natural occurrence in petroleum. The introduction of amino and ester functionalities, as seen in this compound, gained traction in the 1990s with advances in regioselective synthesis. For example, Osuga et al. (1997) demonstrated methods to functionalize benzothiophenes at specific positions, laying groundwork for derivatives like ethyl 5-aminobenzo[b]thiophene-2-carboxylate. By the 2010s, improved cyclization techniques (e.g., Newman–Kwart rearrangements) enabled efficient large-scale production.

Significance in Benzothiophene Research

This compound’s significance stems from its dual reactivity:

  • Amino Group : Facilitates nucleophilic substitutions and hydrogen bonding in biological targets.
  • Ester Group : Serves as a handle for hydrolysis to carboxylic acids or transesterification.

Key applications include:

  • Antimitotic Agents : Derivatives inhibit tubulin polymerization, with IC₅₀ values as low as 0.48 μM.
  • Kinase Inhibitors : Structural analogs show nM-level activity against PIM and LIMK kinases.
  • Antimicrobials : Halogenated variants exhibit MIC values of 16 µg/mL against Staphylococcus aureus.

Table 1 highlights structurally related compounds and their applications:

Compound CAS Number Biological Activity
2-Aroyl-5-aminobenzo[b]thiophene 98589-46-9 Tubulin inhibition (IC₅₀: 0.58 μM)
3-Halobenzo[b]thiophene 350228-35-2 Antimicrobial (MIC: 16 µg/mL)
Benzo[b]thiophene-2-carboxylic acid 98589-46-9 Intermediate for anticancer drugs

Current Research Landscape

Recent advances focus on:

  • Synthetic Innovation : Yoshida et al. (2020) developed aryne-based cyclization to access substituted benzothiophenes without transition metals.
  • Drug Discovery : Derivatives are being evaluated as cholinesterase inhibitors (e.g., IC₅₀: 62.10 μM for AChE) and STAT3 inhibitors for cancer therapy.
  • Materials Science : Benzothiophene cores are integrated into organic semiconductors for OLEDs.

Ongoing clinical trials explore its analogs, such as raloxifene-inspired molecules for hormone-dependent cancers.

Properties

IUPAC Name

ethyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOHZTNBIRTITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383675-06-7
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 2-Bromothiophene

  • Starting Material: Thiophene
  • Reaction: Bromination at low temperature (~2 °C) using brominating agents such as N-succinimide, pyridine hydrobromide salt, bromine, or hydrogen bromide.
  • Solvent: Toluene
  • Conditions: Controlled addition of brominating agent with stirring and insulation for 5 hours.
  • Isolation: Layering, precipitation, and vacuum distillation at 45-47 °C under 1.73 kPa to obtain 2-bromothiophene.

Preparation of 2-Thiophene Ethanol via Grignard Reaction

  • Reagents: 2-Bromothiophene and magnesium chips.
  • Solvent: Anhydrous mixture of toluene and tetrahydrofuran (THF) in 1:1 ratio.
  • Procedure: Formation of Grignard reagent by reaction of 2-bromothiophene with magnesium in anhydrous solvent, followed by reaction with ethylene oxide at ~9-10 °C.
  • Workup: Acidification to pH < 1 with dilute sulfuric acid, addition of antioxidant, layering, precipitation, and vacuum distillation at 108-110 °C under 1.73 kPa.
  • Yield: High purity 2-thiophene ethanol is obtained.

Esterification and Formation of Carboxylate Intermediate

  • Reagents: 2-Thiophene ethanol and benzene sulfonyl chloride.
  • Catalyst: Phase-transfer catalysts such as cyclodextrin, benzyltriethylammonium chloride, tetrabutylammonium chloride, or tetradecyl trimethyl ammonium chloride (1.5-2.5% weight relative to 2-thiophene ethanol).
  • Solvent: Organic solvents including glacial acetic acid, tetracol phenixin, ethylene dichloride, toluene, or acetonitrile.
  • Conditions: Reaction at 0-20 °C with slow addition of liquid caustic soda (NaOH), followed by cooling.
  • Isolation: Dissolution in water, layering, organic solvent extraction, and precipitation of carboxylate crude product.

Ammonolysis to Form Ethyl 5-Aminobenzo[b]thiophene-2-carboxylate

  • Reagents: Crude carboxylate intermediate, methyl alcohol, and liquefied ammonia.
  • Conditions: Ammonolysis at 20-60 °C, pressure 0.5-1.5 MPa, with methyl alcohol consumption 6.2-9.4 times the weight of 2-thiophene ethanol, and ammonia to ethanol weight ratio of 2.5-5.
  • Workup: Distillation to recover methyl alcohol, acidification with dilute sulfuric acid to pH 1-2, organic solvent extraction, and precipitation.
  • Purification: Vacuum rectification at 99-101 °C under 2.24 kPa to isolate the final product with high purity (~99.3%).

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions to improve stability and handling.
Step Reagents/Conditions Temperature (°C) Pressure (MPa) Solvent(s) Catalyst/Notes Yield/Outcome
Bromination Thiophene + brominating agents 2 Atmospheric Toluene Brominating agent ratio 1:2.1 (thiophene:agent) 2-Bromothiophene, 45-47 °C distillation
Grignard Reaction 2-Bromothiophene + Mg + ethylene oxide 9-10 Atmospheric Toluene/THF (1:1) Mg:2-bromothiophene = 1:1.35-1.6 2-Thiophene ethanol, 108-110 °C distillation
Esterification 2-Thiophene ethanol + benzene sulfonyl chloride + NaOH 0-20 Atmospheric Acetonitrile, toluene, or others Phase-transfer catalyst 1.5-2.5% weight Carboxylate intermediate
Ammonolysis Carboxylate + methyl alcohol + liquefied ammonia 20-60 0.5-1.5 Methyl alcohol Ammonia:ethanol ratio 2.5-5 Ethyl 5-aminobenzo[b]thiophene-2-carboxylate, 85%+ yield
Hydrochloride salt formation Amino compound + HCl Ambient Atmospheric Suitable solvent Controlled pH and temperature Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride
  • The synthetic route avoids the use of expensive or highly toxic reagents, favoring cost-effective and industrially scalable processes.
  • Phase-transfer catalysts significantly improve the esterification step efficiency.
  • The ammonolysis step requires careful control of temperature and pressure to maximize yield and purity.
  • Vacuum distillation is crucial for product purification, ensuring high purity and good recovery.
  • The use of methyl alcohol in ammonolysis allows for easy recovery and reuse, enhancing sustainability.
  • The overall process integrates bromination, Grignard reaction, esterification, and ammonolysis in a streamlined manner suitable for industrial production.

The preparation of this compound involves a multi-step synthesis starting from thiophene, proceeding through bromination, Grignard reaction to introduce the ethanol group, esterification to form the carboxylate intermediate, and ammonolysis to introduce the amino group, followed by salt formation. This methodology is supported by detailed reaction conditions, catalysts, solvents, and purification techniques that ensure high yield and purity, suitable for pharmaceutical applications. The process is economical, environmentally considerate, and amenable to scale-up.

This detailed synthesis overview is based on comprehensive analysis of patent literature and peer-reviewed research articles, ensuring authoritative and reliable information for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural properties make it valuable in developing new materials with specific electronic and optical characteristics.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, highlighting its role in drug discovery .

Medical Applications

In medicinal chemistry, this compound is investigated for its therapeutic potential. It has been explored as a precursor for developing novel drugs targeting specific diseases due to its ability to interact with biological macromolecules through hydrogen bonding and π-π interactions .

Antimicrobial Properties

A study investigating the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, research on human breast cancer cells indicated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers.

Mechanism of Action

The mechanism of action of Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Positional Variations

Key structural analogs differ in substituent type, position, and ester groups. For example:

  • Ethyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS: Not provided) replaces the amino group with bromine at position 7, altering reactivity for electrophilic substitution .
  • Ethyl 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate (CAS: Not provided) introduces a hydroxyl group at position 5 and a methyl group at position 3, enhancing polarity and hydrogen-bonding capacity .
  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 5556-20-7) has a hydroxyl group at position 3, displaying 84% structural similarity to the target compound but differing in substituent location .

Table 1: Substituent and Positional Comparison

Compound Name Substituent (Position) Ester Group CAS Number Structural Similarity
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate -NH₂ (5) Ethyl 383675-06-7 Reference
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate -Br (7) Ethyl - -
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate -OH (3) Ethyl 5556-20-7 0.84
Methyl 3-aminobenzo[b]thiophene-2-carboxylate -NH₂ (3) Methyl 35212-85-2 -
Physical and Chemical Properties
  • Melting Points : Hydroxy- and oxo-substituted analogs (e.g., ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) exhibit higher melting points (153–178°C) due to hydrogen bonding and crystallinity . The hydrochloride salt form of the target compound likely enhances stability but may reduce melting point compared to free bases.
  • Solubility: The amino group and hydrochloride salt improve aqueous solubility relative to brominated or methylated analogs .

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Purity
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate Not reported High (HCl salt) 99%
Ethyl 4,5,7-triacetoxy-3-phenyl derivative 174–178 Moderate (organic) 94%
Ethyl 3-methyl-4,7-dioxo derivative 153–156 Low 73%

Biological Activity

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a carboxylate group attached to a thiophene ring. Its unique structure enables various chemical reactions that are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzo[b]thiophenes, including this compound, can inhibit tubulin polymerization, which is essential for cancer cell proliferation.

  • Mechanism of Action : The compound interacts with the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase. This interaction disrupts microtubule dynamics, which is critical for mitosis.
CompoundIC50 (nM)Cell Line
This compound2.6 - 18Various cancer cell lines
Combretastatin A-4 (CA-4)1.2Various cancer cell lines

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, including drug-resistant strains.

  • Study Findings : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

These results highlight its potential as an alternative treatment option in combating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the position and type of substituents on the thiophene ring. Studies have shown that modifications at specific positions can enhance its potency against cancer cells.

  • Key Findings : The presence of amino and methoxy groups at specific positions on the benzo[b]thiophene moiety significantly increases antiproliferative activity. For instance, compounds with substitutions at C-5 and C-7 positions exhibited enhanced binding affinity to tubulin .

Case Studies

  • In Vivo Efficacy : A study involving xenograft models demonstrated that administering this compound significantly reduced tumor growth in nude mice bearing human osteosarcoma tumors. The compound was administered at a dosage of 50 mg/kg, showcasing its potential in clinical applications .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It was found to inhibit kinases that play crucial roles in signaling pathways associated with cell survival and proliferation .

Q & A

Basic: What synthetic routes are commonly used to prepare Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:

Core formation : Cyclization of precursors (e.g., thiophene derivatives) using reagents like mercaptoacetic acid or ZnCl₂ in dioxane to form the benzo[b]thiophene backbone .

Amination : Introduction of the 5-amino group via reductive amination using formaldehyde and NaBH₃CN in acetonitrile at 0°C, followed by acid quenching .

Esterification : Ethyl ester formation via reaction with ethyl chloroformate or similar agents.

Hydrochloride salt preparation : Treatment with HCl in a polar solvent (e.g., methanol) followed by recrystallization.
Key Data : Yields for analogous compounds range from 47% to 67% depending on purification methods (e.g., reverse-phase HPLC) .

Basic: How is the structure of this compound validated in synthetic workflows?

Methodological Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Peaks for the aromatic thiophene ring (δ 6.5–8.0 ppm), ethyl ester (δ 1.2–4.3 ppm), and NH₂ group (broad singlet near δ 5.0 ppm) .
  • IR Spectroscopy : Absorption bands for C=O (1700–1750 cm⁻¹), C-O (1250 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .
  • HPLC : Purity >95% using methanol-water gradients (30%→100%) with retention times dependent on column chemistry .

Advanced: How can researchers optimize reaction conditions to improve yields in reductive amination steps?

Methodological Answer:
Key factors include:

  • Temperature Control : Slow addition of formaldehyde at 0°C minimizes side reactions (e.g., over-alkylation) .
  • Reducing Agent : NaBH₃CN is preferred over NaBH₄ due to selective reactivity in acidic conditions (pH 4–6) .
  • Solvent Choice : Acetonitrile enhances solubility of intermediates compared to THF or DCM .
    Data Contradiction : Yields vary significantly (47%–67%) based on substrate steric hindrance and purification efficiency .

Advanced: What stability challenges arise during hydrolysis or prolonged storage?

Methodological Answer:

  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis under basic or aqueous conditions. Stability studies in pH 7.4 buffer show <10% degradation over 24 hours, but acidic/basic conditions accelerate decomposition .
  • Storage Recommendations : Store as a hydrochloride salt at –20°C in anhydrous DMSO or ethanol to prevent ester cleavage .
    Data Gap : Limited thermal stability data; DSC analysis of analogs indicates decomposition above 130°C .

Advanced: How can discrepancies in reported synthetic protocols be resolved?

Methodological Answer:

  • Reproducibility Checks : Compare reaction scales, solvent purity, and catalyst batches. For example, NaBH₃CN purity impacts reductive amination efficiency .
  • Analytical Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions, as NMR alone may miss minor impurities .
  • Controlled Experiments : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors.

Basic: What physicochemical properties are critical for drug discovery applications?

Methodological Answer:
Key parameters include:

  • LogP : Predicted XlogP ~4.0 (similar to analogs), indicating moderate lipophilicity .
  • Solubility : Poor aqueous solubility (likely <1 mg/mL); DMSO or ethanol are preferred for in vitro assays .
  • Melting Point : Analogous hydrochloride salts melt at 213–226°C, suggesting high crystallinity .

Advanced: What strategies mitigate side reactions during benzo[b]thiophene functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily protect the 5-amino group with Boc or Fmoc to prevent unwanted nucleophilic side reactions .
  • Catalyst Screening : Use CuTC (copper(I)-thiophene-2-carboxylate) for selective cross-couplings without epimerization .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of thiophene sulfur .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride

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